molecular formula C8H7BrO3 B1267513 (6-Bromo-1,3-benzodioxol-5-yl)methanol CAS No. 6642-34-8

(6-Bromo-1,3-benzodioxol-5-yl)methanol

Cat. No.: B1267513
CAS No.: 6642-34-8
M. Wt: 231.04 g/mol
InChI Key: XYYBAJXSNPIXTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(6-Bromo-1,3-benzodioxol-5-yl)methanol can be synthesized through various synthetic routes. One common method involves the bromination of 1,3-benzodioxole-5-carboxaldehyde, followed by reduction to yield the desired product . The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reduction step can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1,3-benzodioxol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Bromo-1,3-benzodioxol-5-yl)methanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (6-Bromo-1,3-benzodioxol-5-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the methanol group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptor proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-1,3-benzodioxol-5-yl)methanol is unique due to the presence of both a bromine atom and a methanol group on the benzodioxole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Biological Activity

(6-Bromo-1,3-benzodioxol-5-yl)methanol, with the chemical formula C₈H₇BrO₃ and CAS number 6642-34-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to a benzodioxole structure with a hydroxymethyl (-CH₂OH) group. Its molecular weight is approximately 231.04 g/mol, and it has a melting point range of 90-92 °C. The presence of the hydroxymethyl group enhances its reactivity and interaction potential with biological targets.

PropertyValue
Molecular FormulaC₈H₇BrO₃
Molecular Weight231.04 g/mol
Melting Point90-92 °C
Boiling Point336.1 °C
Density1.8 g/cm³

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of cytochrome P450 enzymes, notably CYP1A2. This enzyme plays a crucial role in drug metabolism and the activation of procarcinogens, suggesting that this compound may influence pharmacokinetics and toxicology profiles of other drugs.

Inhibition of Cytochrome P450 Enzymes

The inhibition of CYP1A2 can lead to altered metabolism of drugs processed by this enzyme, potentially resulting in increased efficacy or toxicity of co-administered medications. This characteristic makes this compound a candidate for further pharmacological studies aimed at understanding its role in drug interactions.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : By binding to the active site of CYP1A2, the compound may prevent substrate access, thereby inhibiting the enzyme's activity.
  • Receptor Modulation : The structural characteristics allow for potential interactions with various receptors, influencing signaling pathways related to inflammation and cancer progression.
  • Antioxidant Activity : The benzodioxole moiety may contribute to antioxidant properties, providing protective effects against oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

Study 1: Anticancer Potential

In one study, derivatives of this compound were synthesized and evaluated for anticancer activity against various cancer cell lines including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM). Results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting the potential for developing new anticancer agents based on this scaffold .

Study 2: Enzyme Interaction

Another investigation focused on the interaction profile of this compound with cytochrome P450 enzymes. The study demonstrated that the compound selectively inhibits CYP1A2 with an IC50 value indicating effective inhibition at low concentrations .

Applications in Medicinal Chemistry

Given its biological activities, this compound has potential applications in:

  • Drug Development : As a lead compound for designing new drugs targeting CYP-related pathways.
  • Therapeutics : Investigated for use in formulations aimed at treating cancers or conditions related to drug metabolism.

Properties

IUPAC Name

(6-bromo-1,3-benzodioxol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYBAJXSNPIXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280120
Record name (6-Bromo-2H-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6642-34-8
Record name 6642-34-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Bromo-2H-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-bromo-1,3-dioxaindan-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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